molecular formula C16H23NO B11178763 N-cycloheptyl-3,4-dimethylbenzamide

N-cycloheptyl-3,4-dimethylbenzamide

Cat. No.: B11178763
M. Wt: 245.36 g/mol
InChI Key: HYTZWIARWNZXSG-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,4-dimethylbenzamide is an organic compound with the molecular formula C16H23NO It is characterized by a benzamide core structure substituted with a cycloheptyl group and two methyl groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-cycloheptyl-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-3,4-dimethylbenzamide shares structural similarities with other benzamide derivatives such as N-cyclohexyl-3,4-dimethylbenzamide and N-cyclooctyl-3,4-dimethylbenzamide.
  • These compounds differ in the size and nature of the cycloalkyl group attached to the benzamide core.

Uniqueness

  • The cycloheptyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions.
  • Compared to its analogs, this compound may exhibit distinct biological activities and chemical behaviors, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cycloheptyl-3,4-dimethylbenzamide

InChI

InChI=1S/C16H23NO/c1-12-9-10-14(11-13(12)2)16(18)17-15-7-5-3-4-6-8-15/h9-11,15H,3-8H2,1-2H3,(H,17,18)

InChI Key

HYTZWIARWNZXSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)C

Origin of Product

United States

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